molecular formula C11H9NO3 B12884674 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde CAS No. 65927-06-2

5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B12884674
CAS No.: 65927-06-2
M. Wt: 203.19 g/mol
InChI Key: GDJHHIVEKKMPMI-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is a high-purity heterocyclic building block designed for medicinal chemistry and drug discovery research. Compounds featuring the 1,2-oxazole (isoxazole) scaffold are recognized as fundamental in drug discovery and demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . As a versatile aldehyde-functionalized intermediate, this compound is ideally suited for further synthetic elaboration through reactions such as condensations and nucleophilic additions, enabling the creation of diverse compound libraries for biological screening . The 1,2-oxazole core acts as a privileged structure in medicinal chemistry, often serving as a bioisostere for esters and amides, which can enhance metabolic stability and modulate target selectivity in potential drug candidates . Researchers can utilize this chemical to develop novel therapeutic agents, leveraging its potential in the synthesis of heterocyclic amino acid-like building blocks or other complex molecules targeting unmet medical needs. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

65927-06-2

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-14-11-9(7-13)10(12-15-11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

GDJHHIVEKKMPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NO1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Van Leusen Oxazole Synthesis

One of the most notable methods for synthesizing 5-methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is through the van Leusen oxazole synthesis . This two-step process involves:

  • Formation of an Intermediate : The reaction begins with a substituted aldehyde and TosMIC (a reagent containing isocyanide) under basic conditions. The aldehyde reacts with deprotonated TosMIC to form a hydroxy intermediate.

  • Cyclization : The intermediate undergoes cyclization, leading to the formation of the oxazole ring and subsequent elimination of TosH, yielding the desired oxazole derivative.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is another conventional method for preparing oxazoles, particularly useful for creating 5-substituted derivatives:

  • Reagents : This method employs acylamino ketones as starting materials.

  • Mechanism : The reaction proceeds through protonation followed by cyclization and dehydration steps, leading to the formation of the oxazole ring.

Fischer Oxazole Synthesis

The Fischer synthesis can also be adapted for the preparation of oxazoles:

  • Starting Materials : This method typically utilizes α-amino acids or their derivatives.

  • Conditions : Under acidic conditions, these precursors can be cyclized to form oxazoles.

Bredereck Reaction

The Bredereck reaction provides another pathway for synthesizing oxazoles:

  • Reagents : This involves the reaction of α-halo ketones with amidines.

  • Outcome : The reaction yields oxazoles through a cyclization mechanism that forms the heterocyclic ring.

Cycloisomerization Reactions

Cycloisomerization reactions provide a versatile approach for synthesizing oxazoles:

  • Substrates : Various unsaturated compounds can be used as substrates.

  • Process : These undergo intramolecular cyclization reactions under specific conditions to yield oxazoles.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each method discussed above:

Method Key Reagents Mechanism Description Yield Potential
Van Leusen Synthesis Aldehydes, TosMIC Two-step cycloaddition followed by elimination High
Robinson-Gabriel Synthesis Acylamino ketones Protonation, cyclization, dehydration Moderate to High
Fischer Synthesis α-amino acids Acidic cyclization Moderate
Bredereck Reaction α-halo ketones, amidines Cyclization from halogenated precursors Moderate
Cycloisomerization Unsaturated compounds Intramolecular cyclization Variable

Chemical Reactions Analysis

Nucleophilic Addition to the Aldehyde Group

The aldehyde group readily undergoes nucleophilic addition reactions. For example:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol at room temperature to form imine derivatives.

Reaction TypeReagents/ConditionsProductsReferences
Imine FormationAniline, EtOH, RTN-Aryl imine derivatives

Catalytic Isomerization

Under Fe(II) catalysis, the oxazole ring undergoes isomerization. For instance:

  • FeCl₂-Mediated Rearrangement : Heating with FeCl₂ in dioxane at 105°C triggers ring transformation, forming isoxazole-4-carboxylate derivatives via azirine intermediates .

Reaction TypeReagents/ConditionsProductsReferences
Ring TransformationFeCl₂, dioxane, 105°CIsoxazole-4-carboxylates

Hydrolysis Reactions

The oxazole ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with HCl at elevated temperatures cleaves the oxazole ring, yielding a diketone fragment .

Reaction TypeReagents/ConditionsProductsReferences
Ring CleavageHCl, H₂O, 80°C1,2-Diketone derivatives

Electrophilic Aromatic Substitution

The phenyl group participates in electrophilic substitution, guided by the methoxy substituent:

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to introduce nitro groups at the para position relative to the methoxy group.

Reaction TypeReagents/ConditionsProductsReferences
NitrationHNO₃, H₂SO₄, 0–5°Cp-Nitroaryl derivatives

Cross-Coupling Reactions

The phenyl ring engages in Suzuki-Miyaura couplings when functionalized with a halide:

  • Borylation : Palladium-catalyzed coupling with bis(pinacolato)diboron introduces boronates for further functionalization .

Reaction TypeReagents/ConditionsProductsReferences
Suzuki CouplingPd(PPh₃)₄, B₂pin₂, K₂CO₃Aryl boronate intermediates

Oxazole Ring Functionalization

The oxazole nitrogen can undergo alkylation or acylation:

  • N-Alkylation : Reacts with methyl iodide (CH₃I) in the presence of NaH to form N-methylated derivatives.

Reaction TypeReagents/ConditionsProductsReferences
N-AlkylationCH₃I, NaH, DMFN-Methyl-oxazole derivatives

Key Research Findings

  • Biological Relevance : The aldehyde group’s electrophilicity enables its use as a ligand in medicinal chemistry, forming stable complexes with biomolecular targets.

  • Material Science Applications : Its ability to undergo controlled isomerization makes it valuable in synthesizing functionalized heterocycles for optoelectronic materials .

Scientific Research Applications

5-Methoxy-3-phenylisoxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Oxazole-4-carbaldehyde Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Reference
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde Phenyl Methoxy C₁₀H₉NO₂ 175.19 18803-02-6
5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde 2-Methylphenyl Chloro C₁₁H₈ClNO₂ 221.64 1188228-82-1
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde 3-Methylphenyl Chloro C₁₁H₈ClNO₂ 221.64 1188022-49-2
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde 3,4-Dichlorophenyl Chloro C₁₀H₄Cl₃NO₂ 276.50 1188051-42-4
5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde Furan-2-yl Chloro - 197.57 1354940-13-8
5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde 4-Chloro-2-fluorophenyl Chloro C₁₀H₄Cl₂FNO₂ 260.05 1354937-95-3
3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde Benzyl Methyl C₁₂H₁₁NO₂ 201.22 N/A
3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde Cyclopropyl Methyl C₈H₉NO₂ 151.16 N/A
5-[2-(3-Methoxyphenyl)ethyl]-3-methyl-1,2-oxazole-4-carbaldehyde Methyl 2-(3-Methoxyphenyl)ethyl C₁₄H₁₄N₂O₃ 258.27 N/A

Key Structural and Functional Differences

Substituent Effects on Position 5 :

  • The target compound features a methoxy group at position 5, which is electron-donating and may enhance resonance stabilization of the oxazole ring. In contrast, analogs such as 5-chloro derivatives (e.g., 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde) replace the methoxy with a chlorine atom , introducing an electron-withdrawing effect. This substitution increases molecular weight (221.64 vs. 175.19 g/mol) and may alter reactivity in nucleophilic addition reactions .

Variations at Position 3 :

  • The phenyl group in the target compound is replaced with substituted aryl or heterocyclic groups in analogs. For example:
  • Dichlorophenyl () and fluorophenyl (): Enhance lipophilicity and may influence binding affinity in biological systems.
  • Cyclopropyl (): A non-aromatic substituent that could reduce ring strain and alter steric effects.

Impact on Physicochemical Properties :

  • Lipophilicity : The benzyl-substituted analog () has an XLogP3 value of 2.2 , suggesting moderate lipophilicity compared to the target compound .
  • Molecular Weight : Chlorinated derivatives (e.g., ) exhibit higher molecular weights (up to 276.50 g/mol) due to additional halogen atoms.

Synthetic and Application Relevance :

  • The prevalence of chloro-substituted oxazoles (Evidences 5, 6, 9, 10, 14, 15) in commercial catalogs indicates their utility as intermediates in drug discovery, particularly in kinase inhibitor or antimicrobial agent synthesis.
  • Heterocyclic substitutions (e.g., furan in ) expand structural diversity for targeting specific enzymes or receptors.

Biological Activity

5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on recent research findings, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is characterized by its oxazole ring structure, which is known for contributing to various biological activities. The methoxy and phenyl substituents enhance its chemical properties, making it a candidate for further biological evaluation.

The biological activity of 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Receptor Binding : The compound could bind to various receptors, affecting signaling pathways related to cell proliferation and apoptosis .

Anticancer Activity

Research indicates that 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde exhibits significant anticancer properties. In vitro studies have shown:

  • Cytotoxic Effects : The compound demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values ranged from 0.65 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison
MCF-70.65Similar to Tamoxifen (10.38 µM)
Leukemia (CEM)1.00More effective than Lambertianic Acid
A549 (Lung)2.78Comparable to standard treatments

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde. For instance:

  • Synthesis of Derivatives : Researchers synthesized several derivatives to enhance the biological activity and selectivity of the compound. Modifications included altering substituents on the phenyl ring, which affected the anticancer potency .
  • In Vivo Studies : Animal studies demonstrated that the compound could reduce tumor growth in xenograft models, supporting its potential as an effective anticancer agent .
  • Mechanistic Studies : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of pro-apoptotic proteins like p53 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions. For example, analogous oxazole-carboxylic acids (e.g., 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid) are synthesized via condensation of aryl acids with amino-hydroxy precursors under reflux conditions . For the aldehyde-functionalized variant, a Vilsmeier-Haack formylation or oxidation of a methyl group could be explored. Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), reaction time (6–15 hours based on similar procedures ), and stoichiometric ratios of reagents. Purity monitoring via TLC or GC is critical .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Characterization should include:

  • Melting Point Analysis : Compare observed values (e.g., ~147–151°C for structurally similar oxazoles ) to literature data.
  • Spectroscopic Techniques : Use 1H^1H-NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8 ppm). IR can validate C=O (aldehyde, ~1700 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) stretches.
  • Chromatography : TLC with ethyl acetate/hexane (3:7) or HPLC with UV detection ensures purity ≥97% .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Aldehydes are prone to oxidation and hygroscopicity. Store under inert gas (N2_2) at 2–8°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. Related oxazole-carboxylic acids show stability at room temperature when sealed .

Advanced Research Questions

Q. How does the electronic nature of the methoxy and aldehyde substituents influence reactivity in cross-coupling or nucleophilic addition reactions?

  • Methodological Answer : The electron-donating methoxy group activates the oxazole ring toward electrophilic substitution at the 4-position, while the aldehyde serves as a site for nucleophilic attack (e.g., hydrazine to form hydrazones ). Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity. Experimental validation might involve Suzuki-Miyaura coupling with aryl boronic acids, monitoring yields via 1H^1H-NMR integration .

Q. What strategies can resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in 13C^{13}C-NMR or mass spectra may arise from tautomerism or impurities. For example, oxazole-aldehydes can exhibit keto-enol tautomerism. Use deuterated solvents (DMSO-d6_6) to stabilize specific forms, and cross-validate with high-resolution mass spectrometry (HRMS). For unresolved issues, X-ray crystallography provides definitive structural confirmation .

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., triazoles or oxadiazoles)?

  • Methodological Answer : The aldehyde group enables condensation with hydrazines to form Schiff bases, which cyclize under acidic conditions to triazoles . For oxadiazoles, react with hydroxylamine to form oximes, followed by cyclization using POCl3_3 . Monitor reaction progress via IR loss of aldehyde C=O (~1700 cm1^{-1}) and GC-MS for intermediate identification.

Research Design Considerations

  • Synthetic Scalability : Pilot reactions at 0.1–1 mmol scale ensure reproducibility before scaling to 10 mmol.
  • Contradiction Management : Replicate spectral data across labs using standardized protocols (e.g., NMR referencing to TMS).
  • Biological Relevance : Prioritize derivatives with low cytotoxicity (IC50_{50} > 10 µM in HEK293 cells) for pharmacological studies .

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